molecular formula C21H22ClN5O2S B11392997 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11392997
M. Wt: 444.0 g/mol
InChI Key: SONVQVRFJGJKIM-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxyphenyl)-3-ethyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolo-thiadiazine derivatives

Preparation Methods

The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other triazolo-thiadiazine derivatives, such as:

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5O2S/c1-4-17-24-25-21-27(17)26-18(13-9-10-16(29-3)14(22)11-13)19(30-21)20(28)23-15-8-6-5-7-12(15)2/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

SONVQVRFJGJKIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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